(3E)-4-[(1,3-benzothiazol-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one
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Overview
Description
(3E)-4-[(1,3-benzothiazol-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one is a synthetic organic compound that features a benzothiazole moiety and a trifluoromethyl group. Compounds containing benzothiazole are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[(1,3-benzothiazol-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one typically involves the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling Reaction: The benzothiazole intermediate is then coupled with a trifluoromethylated alkyne or alkene under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions could target the double bond or the benzothiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to saturated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science: It could be used in the development of new materials with unique properties.
Biology
Antimicrobial Agents: Benzothiazole derivatives are known for their antimicrobial activity.
Enzyme Inhibitors: The compound might act as an inhibitor for specific enzymes.
Medicine
Drug Development:
Industry
Dyes and Pigments: The compound could be used in the synthesis of dyes and pigments.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (3E)-4-[(1,3-benzothiazol-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one would depend on its specific application. For example, as an antimicrobial agent, it might disrupt cell wall synthesis or inhibit essential enzymes. As a drug, it could interact with specific molecular targets such as receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Trifluoromethylated Compounds: Compounds such as trifluoromethylbenzene and trifluoromethylpyridine.
Uniqueness
(3E)-4-[(1,3-benzothiazol-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one is unique due to the combination of the benzothiazole moiety and the trifluoromethyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(E)-4-(1,3-benzothiazol-2-ylamino)-1,1,1-trifluorobut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2OS/c12-11(13,14)9(17)5-6-15-10-16-7-3-1-2-4-8(7)18-10/h1-6H,(H,15,16)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIGWILOHUTSJS-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC=CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/C=C/C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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